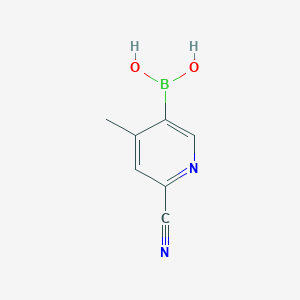

(6-Cyano-4-methylpyridin-3-yl)boronic acid

CAS No.: 2225178-21-0

Cat. No.: VC5299152

Molecular Formula: C7H7BN2O2

Molecular Weight: 161.96

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2225178-21-0 |

|---|---|

| Molecular Formula | C7H7BN2O2 |

| Molecular Weight | 161.96 |

| IUPAC Name | (6-cyano-4-methylpyridin-3-yl)boronic acid |

| Standard InChI | InChI=1S/C7H7BN2O2/c1-5-2-6(3-9)10-4-7(5)8(11)12/h2,4,11-12H,1H3 |

| Standard InChI Key | MFMJHLACFJJKQB-UHFFFAOYSA-N |

| SMILES | B(C1=CN=C(C=C1C)C#N)(O)O |

Introduction

(6-Cyano-4-methylpyridin-3-yl)boronic acid is a versatile organoboron compound that has garnered significant attention in both synthetic chemistry and biological research. This compound features a boronic acid functional group attached to a pyridine ring, which also contains a cyano and a methyl substituent. The presence of these functional groups confers unique chemical properties and potential applications in various fields, including medicinal chemistry and material science.

Synthesis Methods

Several methods exist for synthesizing (6-Cyano-4-methylpyridin-3-yl)boronic acid, typically involving the formation of the pyridine core followed by the introduction of the boronic acid group. These methods are adaptable for both laboratory and industrial-scale production.

Synthesis Approaches

-

Pyridine Ring Formation: The synthesis often begins with the formation of the pyridine ring, which can be achieved through various condensation reactions.

-

Introduction of Cyano and Methyl Groups: The cyano and methyl groups are introduced into the pyridine ring through specific chemical transformations.

-

Boronic Acid Group Formation: The final step involves converting the functionalized pyridine into the boronic acid derivative.

Applications in Chemistry and Biology

(6-Cyano-4-methylpyridin-3-yl)boronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This allows for the incorporation of the (6-cyano-4-methylpyridin-3-yl) moiety into diverse organic molecules, facilitating the development of new compounds with potential biological activities and other functionalities.

Biological Applications

-

Drug Development: The compound has been explored as a potential building block for drug candidates targeting various diseases, including kinase inhibitors and antimicrobial agents.

-

Material Science: Its ability to modify the optoelectronic properties of materials makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Material Science Applications

| Application | Description |

|---|---|

| OLEDs | Modification of optoelectronic properties to enhance device performance |

| OPVs | Contribution to the development of efficient organic photovoltaic devices |

Research Findings and Future Directions

Research indicates that (6-Cyano-4-methylpyridin-3-yl)boronic acid exhibits biological activity, particularly in the context of medicinal chemistry. It has been studied for its potential as an inhibitor of certain enzymes, including proteases. The cyano group may enhance its ability to interact with biological targets, making it a candidate for drug development.

Future research directions include further exploration of its potential in drug design and material science applications. The versatility of this compound in forming covalent bonds with various materials opens up opportunities for innovative applications in both fields.

Comparison with Similar Compounds

Several compounds share structural similarities with (6-Cyano-4-methylpyridin-3-yl)boronic acid, but its unique combination of functional groups confers distinct chemical reactivity and biological activity.

Comparison Table

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methylpyridine | Pyridine ring with methyl group | Lacks boronic acid functionality |

| 3-Cyanopyridine | Pyridine ring with cyano group | Does not contain a boronic acid group |

| 4-Borono-2-cyanopyridine | Pyridine ring with boronic acid | Contains both cyano and boronic groups but at different positions |

| 5-Cyano-2-pyridinemethanol | Pyridine ring with hydroxymethyl | Different substitution pattern |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume